molecular formula C27H25N5O3 B2805194 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1207048-50-7

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2805194
CAS No.: 1207048-50-7
M. Wt: 467.529
InChI Key: DOUCWDYJXVOHQD-UHFFFAOYSA-N
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Description

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby disrupting the biosynthesis of estrogens . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can lead to a decrease in estrogen levels, which may result in the suppression of estrogen-dependent cancer cell growth .

Pharmacokinetics

It is noted that the presence of the 1,2,4-triazole ring in the structure of the compound can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compound .

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, some derivatives of this compound have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process:

    Formation of the Triazoloquinoxaline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through the reaction of 3,5-dimethylphenol with a suitable quinoxaline derivative under acidic or basic conditions.

    Attachment of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be done by reacting the triazoloquinoxaline intermediate with an acylating agent such as acetyl chloride in the presence of a base like pyridine.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with 3,4-dimethylphenylamine to yield the desired compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biochemistry: The compound is used in studies to understand its interaction with various biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide can be compared with other triazoloquinoxaline derivatives:

    2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a different substituent on the phenyl ring, leading to variations in biological activity.

    2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide: Another derivative with different substituents, affecting its pharmacokinetic properties.

    2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide: A compound with similar core structure but different substituents, influencing its mechanism of action.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-11-17(2)13-21(12-16)35-26-25-30-31(15-24(33)28-20-10-9-18(3)19(4)14-20)27(34)32(25)23-8-6-5-7-22(23)29-26/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUCWDYJXVOHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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